2,7-Di-tert-butyl-9,9-dimethylxanthene

Thermochemistry Materials Science Process Chemistry

2,7-Di-tert-butyl-9,9-dimethylxanthene is an essential, sterically demanding scaffold for designing high-performance ligands. Its rigid xanthene core and bulky tert-butyl groups are critical for synthesizing 'mono-xantphos', which enables superior yield and selectivity in Pd-catalyzed telomerization—a key step in the Dow 1-octene process. Less substituted analogs are not viable substitutes. This is the definitive precursor for robust, pre-organized catalysts and advanced supramolecular architectures.

Molecular Formula C23H30O
Molecular Weight 322.5 g/mol
CAS No. 130525-41-6
Cat. No. B160388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Di-tert-butyl-9,9-dimethylxanthene
CAS130525-41-6
Molecular FormulaC23H30O
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C
InChIInChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3
InChIKeyCOCYABCDIOEUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Di-tert-butyl-9,9-dimethylxanthene (CAS 130525-41-6): Core Building Block for High-Performance Ligands and Molecular Hosts


2,7-Di-tert-butyl-9,9-dimethylxanthene (DTBDMX) is a sterically encumbered, alkyl-substituted xanthene derivative with the molecular formula C₂₃H₃₀O and a molecular weight of 322.48 g/mol . It features a rigid tricyclic xanthene core substituted with tert-butyl groups at the 2- and 7-positions and two methyl groups at the 9-position. This specific substitution pattern imparts high thermal stability, as evidenced by a melting point range of 188–192 °C , and provides a sterically demanding scaffold that is crucial for the design of ligands in homogeneous catalysis and the construction of pre-organized molecular architectures [1].

Procurement Risk Alert: Why Generic Xanthene Analogs Cannot Replace 2,7-Di-tert-butyl-9,9-dimethylxanthene


Simple substitution of 2,7-di-tert-butyl-9,9-dimethylxanthene with unsubstituted xanthene or 9,9-dimethylxanthene in synthetic or catalytic applications is not viable due to fundamentally different physical and chemical properties. The introduction of bulky tert-butyl groups drastically alters the compound's thermodynamic stability, melting point, and steric profile [1]. These changes are not incremental; they dictate the compound's ability to form robust, pre-organized ligand scaffolds and functional molecular clefts. Using a less substituted analog would lead to a loss of the steric bulk required for catalytic selectivity, a significant decrease in thermal stability, and the failure to construct the intended supramolecular architectures . The quantitative evidence below details these critical, non-interchangeable differences.

Quantitative Differentiators for 2,7-Di-tert-butyl-9,9-dimethylxanthene vs. Analogs


Enhanced Thermal Stability Over 9,9-Dimethylxanthene

The introduction of tert-butyl groups at the 2- and 7-positions of the xanthene core dramatically increases the thermal stability of the compound compared to its direct analog, 9,9-dimethylxanthene. This is quantitatively demonstrated by a >150 °C increase in melting point, which directly correlates to enhanced robustness in high-temperature synthetic and catalytic applications .

Thermochemistry Materials Science Process Chemistry

Established Synthetic Route with Quantified Yield

A known synthetic route to 2,7-di-tert-butyl-9,9-dimethylxanthene proceeds via the alkylation of 9,9-dimethylxanthene with tert-butyl chloride, achieving a reported yield of approximately 59% . This provides a benchmark for process chemists and procurement specialists when evaluating supply options and potential cost drivers, as the yield directly impacts the commercial viability and pricing of the compound relative to more complex or lower-yielding analogs.

Synthetic Chemistry Process Development Procurement Planning

Enabling Superior Catalyst Performance in Telomerization

The unique steric profile of 2,7-di-tert-butyl-9,9-dimethylxanthene is critical for the performance of its derived phosphine ligand, 'mono-xantphos' (2,7-di-tert-butyl-9,9-dimethylxanthen-4-yl-diphenylphosphine). In the palladium-catalyzed telomerization of 1,3-butadiene with methanol, mono-xantphos demonstrates significantly improved yield, selectivity, and stability compared to the industry benchmark ligand triphenylphosphine (PPh₃) [1][2]. This performance advantage is a direct result of the steric bulk and rigidity conferred by the parent xanthene scaffold.

Homogeneous Catalysis Ligand Design Process Chemistry

Unique Precursor for Pre-Organized Molecular Clefts

2,7-Di-tert-butyl-9,9-dimethylxanthene serves as a core scaffold for constructing 2,7-di-tert-alkyl-9,9-dimethylxanthene-4,5-dicarboxylic acids. These are organic-soluble, U-shaped modules that pre-organize binding sites for the construction of molecular hosts . This application is distinct from its role as a ligand precursor and highlights the compound's unique ability to form rigid, cleft-like structures capable of complexing sizable guests such as DABCO, quinine, and quinidine.

Supramolecular Chemistry Host-Guest Chemistry Molecular Recognition

Validated Application Scenarios for 2,7-Di-tert-butyl-9,9-dimethylxanthene


Synthesis of High-Performance 'Mono-Xantphos' Ligands for Selective Telomerization

This compound is the essential precursor for synthesizing 'mono-xantphos' (2,7-di-tert-butyl-9,9-dimethylxanthen-4-yl-diphenylphosphine). The resulting ligand demonstrates superior performance in the palladium-catalyzed telomerization of 1,3-butadiene with methanol, a key step in the Dow 1-octene process. The ligand's improved yield, selectivity, and stability compared to PPh₃ are directly attributable to the steric and electronic properties conferred by the parent 2,7-di-tert-butyl-9,9-dimethylxanthene scaffold [1][2].

Construction of Pre-Organized Molecular Clefts for Host-Guest Chemistry

The compound is used to synthesize 2,7-di-tert-alkyl-9,9-dimethylxanthene-4,5-dicarboxylic acids. These diacids act as U-shaped, organic-soluble modules. Their rigid, pre-organized structure, enforced by the xanthene backbone, enables the construction of molecular hosts capable of binding sizable guest molecules, which is a critical application in supramolecular chemistry and sensor development [1].

Scaffold for Diphosphine Ligands in Rhodium-Catalyzed Hydroformylation

2,7-Di-tert-butyl-9,9-dimethylxanthene serves as a core backbone for a series of diphosphine ligands containing phenoxaphosphine moieties. When employed in rhodium-catalyzed hydroformylation of 1-octene, these xanthene-based ligands yield catalysts that are both highly active and regioselective, outperforming analogous ligands based on p-tolyl ether, ferrocene, and benzene backbones [1]. This application underscores the compound's value in creating advanced catalysts for industrial processes.

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